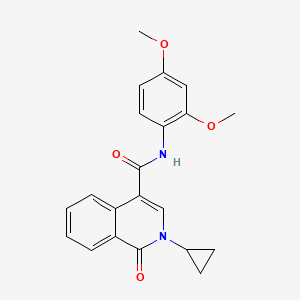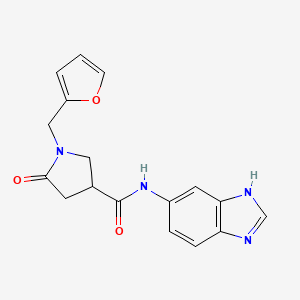![molecular formula C17H24N6O2 B11004774 N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11004774.png)
N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a morpholine ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative, which can be achieved by reacting ethylene oxide with morpholine under controlled conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne. This step often requires the use of a copper catalyst.
Coupling with Benzamide: The final step involves coupling the morpholine-tetrazole intermediate with a benzamide derivative. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide or carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with hydrophilic regions of the target, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. The benzamide group can engage in π-π interactions with aromatic residues in the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(morpholin-4-yl)ethyl]-4-(propan-2-yl)aniline
- **6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of both a tetrazole and a morpholine ring in its structure. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry. Additionally, the presence of the benzamide group provides opportunities for further functionalization, enhancing its utility in various applications.
Properties
Molecular Formula |
C17H24N6O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H24N6O2/c1-13(2)23-20-16(19-21-23)14-3-5-15(6-4-14)17(24)18-7-8-22-9-11-25-12-10-22/h3-6,13H,7-12H2,1-2H3,(H,18,24) |
InChI Key |
OJXGXXZAMQMUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11004693.png)
![3-cyclopropyl-1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B11004694.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(2-methylpropyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004697.png)


![4-ethyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11004725.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B11004726.png)
![3-[6-oxo-6-(4-phenylpiperazino)hexyl]-4(3H)-quinazolinone](/img/structure/B11004739.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004749.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11004757.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B11004764.png)

![2-[(furan-2-ylmethyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11004770.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pentafluorophenoxy)phenyl]urea](/img/structure/B11004772.png)
